Pachypodol

Catalog No.
S538507
CAS No.
33708-72-4
M.F
C18H16O7
M. Wt
344.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pachypodol

CAS Number

33708-72-4

Product Name

Pachypodol

IUPAC Name

5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7-dimethoxychromen-4-one

Molecular Formula

C18H16O7

Molecular Weight

344.3 g/mol

InChI

InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-11(19)13(6-9)23-2/h4-8,19-20H,1-3H3

InChI Key

KQFUXLQBMQGNRT-UHFFFAOYSA-N

SMILES

O=C1C(OC)=C(C2=CC=C(O)C(OC)=C2)OC3=CC(OC)=CC(O)=C13

Solubility

Soluble in DMSO

Synonyms

3,7,3'-quercetol trimethyl ether-5,4'-dihydroxy-, 4',5-dihydroxy-3,3',7-trimethoxyflavone, pachypodol, Ro 09-0179, Ro 090179, Ro-09-0179, Ro-090179

Canonical SMILES

COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)OC)O

Description

The exact mass of the compound Pachypodol is 344.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168805. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. It belongs to the ontological category of dihydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant Activity:

One of the primary areas of pachypodol research focuses on its antioxidant properties. Studies have shown that pachypodol can scavenge free radicals, unstable molecules that can damage cells and contribute to various diseases. This antioxidant activity suggests pachypodol might be beneficial in protecting cells from oxidative stress, a condition linked to aging and chronic diseases.

Anti-Inflammatory Potential:

Inflammation is a natural response of the immune system, but chronic inflammation can be detrimental. Research suggests pachypodol might possess anti-inflammatory properties. Studies have observed pachypodol's ability to suppress the production of inflammatory mediators, potentially offering benefits in managing inflammatory conditions [].

Neuroprotective Effects:

Some scientific studies have explored the potential neuroprotective effects of pachypodol. These studies suggest pachypodol might help protect nerve cells from damage caused by oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's []. However, more research is needed to understand its potential therapeutic applications in these areas.

Other Areas of Investigation:

Limited research suggests pachypodol might have additional biological effects, including anti-cancer and anti-microbial properties. However, these areas are in the preliminary stages of investigation, and further studies are needed to validate these findings and understand the mechanisms behind these potential effects [].

Pachypodol is classified as a methoxyflavonoid with the chemical formula C18H16O7. It is characterized by its unique structural features, which contribute to its biological properties. This compound is one of several bioactive constituents found in patchouli, a plant that has been traditionally used in various medicinal practices across Asia for its therapeutic benefits .

Research suggests that Pachypodol may possess various biological properties, including insecticidal and antitumor activities []. However, the precise mechanism of action for these effects remains under investigation.

Studies suggest that Pachypodol might interact with cellular enzymes or disrupt specific cellular processes []. More research is needed to fully understand its mechanism of action at the molecular level.

Pachypodol has demonstrated notable chemical reactivity, particularly in its antioxidant capacity. It has been shown to exert protective effects against oxidative stress in cell cultures, specifically HepG2 cells, by scavenging free radicals and reducing reactive oxygen species levels . Additionally, pachypodol inhibits certain enzymatic activities, such as those involved in photosynthesis, indicating its potential as a biochemical inhibitor .

The biological activities of pachypodol are extensive and include:

  • Antioxidant: Protects cells from oxidative damage.
  • Anti-inflammatory: Reduces inflammation markers in various assays.
  • Antimicrobial: Exhibits activity against different microbial strains.
  • Anticancer: Shows promise in inhibiting cancer cell proliferation.
  • Cytotoxic: Induces cell death in certain cancer cell lines .

Studies have indicated that pachypodol activates the nuclear factor erythroid 2-related factor 2-antioxidant response element pathway, enhancing cellular defense mechanisms against oxidative stress .

Pachypodol can be isolated from Pogostemon cablin through various extraction and purification techniques. Common methods include:

  • Column Chromatography: Utilizing silica gel for separation based on compound polarity.
  • Solvent Extraction: Employing organic solvents to dissolve and extract the compound from plant material.
  • Nuclear Magnetic Resonance Spectroscopy: Used for structural confirmation and purity assessment post-isolation .

The applications of pachypodol extend into several domains:

  • Pharmaceuticals: Due to its diverse pharmacological properties, it is being investigated for use in developing new therapeutic agents.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare formulations.
  • Food Industry: Potential use as a natural preservative due to its antimicrobial effects .

Research on interaction studies indicates that pachypodol may enhance the efficacy of other therapeutic agents while also exhibiting synergistic effects when combined with other bioactive compounds. For instance, studies have shown that it can modulate signaling pathways involved in inflammation and apoptosis, suggesting potential for combination therapies in treating various diseases .

Pachypodol shares structural and functional similarities with several other flavonoids and methoxyflavonoids. Here are some notable comparisons:

Compound NameSourceKey Biological ActivityUnique Features
EriodictyolEriodictyon californicumAntioxidant, anti-inflammatorySimilar structure but different activity profile
MyricetinVarious plantsAntioxidant, anticancerMore potent antioxidant activity
QuercetinOnions, applesAnti-inflammatory, antiviralBroader range of biological activities
LuteolinCelery, green pepperAntioxidant, anti-cancerStronger anti-cancer properties

Pachypodol is unique due to its specific combination of methoxy groups and the resulting biological activities that distinguish it from similar compounds. Its particular efficacy against oxidative stress and inflammation makes it a valuable compound for further research and application in health sciences .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

344.08960285 g/mol

Monoisotopic Mass

344.08960285 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8AG6B2DMP5

Other CAS

33708-72-4

Wikipedia

Pachypodol

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavones and Flavonols [PK1211]

Dates

Modify: 2023-08-15
1: Arita M, Philipov S, Galabov AS. Phosphatidylinositol 4-kinase III beta is the target of oxoglaucine and pachypodol (Ro 09-0179) for their anti-poliovirus activities, and is located at upstream of the target step of brefeldin A. Microbiol Immunol. 2015 Jun;59(6):338-47. doi: 10.1111/1348-0421.12261. PubMed PMID: 25891300.
2: Morales-Flores F, Olivares-Palomares KS, Aguilar-Laurents MI, Rivero-Cruz JF, Lotina-Hennsen B, King-Díaz B. Flavonoids Affect the Light Reaction of Photosynthesis in Vitro and in Vivo as Well as the Growth of Plants. J Agric Food Chem. 2015 Sep 23;63(37):8106-15. doi: 10.1021/acs.jafc.5b02842. Epub 2015 Sep 14. PubMed PMID: 26322527.
3: González-Vázquez R, King Díaz B, Aguilar MI, Diego N, Lotina-Hennsen B. Pachypodol from Croton ciliatoglanduliferus Ort. as water-splitting enzyme inhibitor on thylakoids. J Agric Food Chem. 2006 Feb 22;54(4):1217-21. PubMed PMID: 16478239.
4: Ali HA, Chowdhury AK, Rahman AK, Borkowski T, Nahar L, Sarker SD. Pachypodol, a flavonol from the leaves of Calycopteris floribunda, inhibits the growth of CaCo 2 colon cancer cell line in vitro. Phytother Res. 2008 Dec;22(12):1684-7. doi: 10.1002/ptr.2539. PubMed PMID: 18570232.
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12: Ryu B, Kim HM, Lee JS, Lee CK, Sezirahiga J, Woo JH, Choi JH, Jang DS. New Flavonol Glucuronides from the Flower Buds of Syzygium aromaticum (Clove). J Agric Food Chem. 2016 Apr 20;64(15):3048-53. doi: 10.1021/acs.jafc.6b00337. Epub 2016 Apr 12. PubMed PMID: 27045836.
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14: Huong DT, Luong DV, Thao TT, Sung TV. A new flavone and cytotoxic activity of flavonoid constituents isolated from Miliusa balansae (Annonaceae). Pharmazie. 2005 Aug;60(8):627-9. PubMed PMID: 16124409.
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16: Huang JT, Cheng YY, Lin LC, Tsai TH. Structural Pharmacokinetics of Polymethoxylated Flavones in Rat Plasma Using HPLC-MS/MS. J Agric Food Chem. 2017 Mar 22;65(11):2406-2413. doi: 10.1021/acs.jafc.6b05390. Epub 2017 Mar 10. PubMed PMID: 28251856.
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